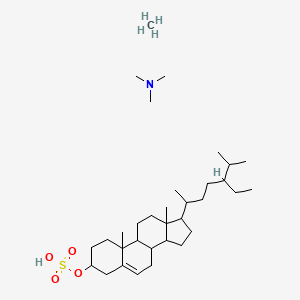

Sitosterol sulfate (trimethylamine)

Description

Properties

Molecular Formula |

C33H63NO4S |

|---|---|

Molecular Weight |

569.9 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |

InChI |

InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4 |

InChI Key |

VEKYMVCJNVYTMI-UHFFFAOYSA-N |

Canonical SMILES |

C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Sitosterol Sulfate Trimethylamine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Sitosterol (B1666911) Sulfate (B86663) Trimethylamine (B31210) Salt, a sulfated derivative of the common plant sterol, β-sitosterol. While β-sitosterol itself is extensively studied for its various biological activities, including cholesterol-lowering and anti-inflammatory properties, the investigation of its sulfated conjugates is an emerging area of interest. This document outlines a viable synthetic route, purification strategies, and the analytical characterization of the target compound.

Introduction

β-Sitosterol is a widespread phytosterol structurally similar to cholesterol. Its sulfated form, sitosterol sulfate, is not a naturally abundant compound but can be chemically synthesized to explore its potential pharmacological activities. Sulfation is a common metabolic pathway that can alter the biological properties of steroids, often increasing their water solubility and modifying their interaction with biological targets. The trimethylamine salt form is typically prepared to enhance the stability and handling of the sulfated steroid. This guide details a robust laboratory-scale procedure for the preparation of high-purity sitosterol sulfate trimethylamine salt.

Synthesis of Sitosterol Sulfate Trimethylamine Salt

The synthesis is a two-step process: first, the sulfation of β-sitosterol, typically yielding a pyridinium (B92312) or triethylammonium (B8662869) salt, followed by the conversion of this intermediate to the desired trimethylamine salt.

Step 1: Sulfation of β-Sitosterol

The sulfation of the 3β-hydroxyl group of β-sitosterol can be effectively achieved using a sulfur trioxide-amine complex. The sulfur trioxide-pyridine complex (SO₃·py) is a common and relatively mild sulfating agent for this purpose.

Experimental Protocol:

-

Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-sitosterol in a suitable anhydrous solvent. Anhydrous pyridine (B92270) is a common choice as it also acts as a base to neutralize the sulfuric acid byproduct.

-

Sulfation Reaction: Cool the solution in an ice bath (0 °C). Add the sulfur trioxide-pyridine complex portion-wise with continuous stirring. The molar ratio of the SO₃·py complex to β-sitosterol is typically in the range of 1.1 to 2.0 equivalents to ensure complete conversion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (β-sitosterol) and the appearance of a more polar product spot.

-

Quenching and Isolation: Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate. The product, sitosterol sulfate pyridinium salt, can be isolated by precipitation. This is often achieved by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether, causing the polar salt to precipitate. The precipitate is then collected by filtration and washed with the non-polar solvent to remove unreacted starting material and other non-polar impurities.

Table 1: Typical Reaction Parameters for the Sulfation of β-Sitosterol

| Parameter | Value |

| Starting Material | β-Sitosterol (≥95% purity) |

| Sulfating Agent | Sulfur Trioxide-Pyridine Complex (SO₃·py) |

| Solvent | Anhydrous Pyridine |

| Molar Ratio (SO₃·py : Sitosterol) | 1.1 - 2.0 : 1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours |

| Work-up | Precipitation with Diethyl Ether |

Step 2: Conversion to Trimethylamine Salt

The isolated sitosterol sulfate pyridinium salt can be converted to the trimethylamine salt through a salt exchange reaction.

Experimental Protocol:

-

Dissolution: Dissolve the crude sitosterol sulfate pyridinium salt in a suitable solvent, such as a mixture of methanol (B129727) and water.

-

Ion Exchange: Pass the solution through a column packed with a strong cation-exchange resin that has been pre-conditioned with a trimethylamine solution. This will replace the pyridinium counter-ion with a trimethylammonium ion.

-

Elution and Isolation: Elute the column with the same solvent system. Collect the fractions containing the product, which can be identified by TLC.

-

Lyophilization: Combine the product-containing fractions and remove the solvent under reduced pressure. For optimal results and to obtain a fine powder, lyophilization (freeze-drying) is the preferred method for isolating the final sitosterol sulfate trimethylamine salt.

Purification of Sitosterol Sulfate Trimethylamine Salt

Purification is critical to obtain a high-purity product for analytical and biological studies.

Recrystallization

Recrystallization is a powerful technique for purifying the final product. A suitable solvent system must be chosen in which the sitosterol sulfate trimethylamine salt is soluble at high temperatures but sparingly soluble at low temperatures. Mixtures of polar solvents like methanol or ethanol (B145695) with less polar solvents such as acetone (B3395972) or ethyl acetate (B1210297) can be effective.[1]

Experimental Protocol:

-

Dissolve the crude sitosterol sulfate trimethylamine salt in a minimal amount of a hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Column Chromatography

For challenging purifications or to remove closely related impurities, column chromatography can be employed.[2]

Experimental Protocol:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane (B109758) or chloroform) is typically used to elute the compound. The polarity of the mobile phase is gradually increased to elute the more polar sitosterol sulfate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Purification Methods for Sitosterol Sulfate Trimethylamine Salt

| Method | Description |

| Recrystallization | Effective for removing bulk impurities. Solvent selection is crucial. |

| Column Chromatography | Useful for separating closely related impurities. Requires careful selection of stationary and mobile phases. |

Analytical Characterization

The identity and purity of the synthesized sitosterol sulfate trimethylamine salt should be confirmed using various analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show the characteristic peaks for the sitosterol steroid backbone, with a downfield shift of the proton at the C-3 position due to the electron-withdrawing sulfate group. Signals corresponding to the trimethylamine counter-ion will also be present. |

| ¹³C NMR | The carbon NMR spectrum will confirm the carbon skeleton of sitosterol and show a shift in the C-3 carbon signal upon sulfation. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show the molecular ion peak for the sitosterol sulfate anion. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the S=O and S-O stretching vibrations of the sulfate group. |

| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the final compound. A single major peak should be observed under appropriate chromatographic conditions. |

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of sitosterol sulfate trimethylamine salt.

Caption: Workflow for the synthesis and purification of Sitosterol Sulfate Trimethylamine Salt.

Biological Context and Potential Signaling Pathways

While the biological activities of β-sitosterol are well-documented, including its effects on cholesterol metabolism and inflammation, there is currently a lack of specific information in the scientific literature regarding the biological effects and signaling pathways of sitosterol sulfate, particularly the trimethylamine salt.[3][4] Sulfation is a key reaction in the metabolism of xenobiotics and steroids, generally increasing water solubility and facilitating excretion.[5][6] However, in some cases, sulfation can lead to bioactivation.

Given that β-sitosterol has known biological targets, it is plausible that sitosterol sulfate could interact with similar or different pathways. The introduction of a charged sulfate group would significantly alter its physicochemical properties, potentially affecting its ability to cross cell membranes and interact with intracellular targets. Future research could explore the effects of sitosterol sulfate on pathways modulated by β-sitosterol, such as those involved in lipid metabolism and inflammatory responses.

The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of the synthesized compound.

Caption: Logical workflow for the biological investigation of Sitosterol Sulfate.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of sitosterol sulfate trimethylamine salt. The described protocols offer a solid foundation for researchers to produce this compound for further investigation. While the direct biological activities of this specific salt are yet to be elucidated, its synthesis opens avenues for exploring the structure-activity relationships of sulfated phytosterols (B1254722) and their potential as novel therapeutic agents. The provided workflows and analytical guidance will be valuable for professionals in drug discovery and development.

References

- 1. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and pharmacological effects and nutritional impact of phytosterols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sitosterol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitosterol (B1666911) sulfate (B86663), a sulfated derivative of the abundant phytosterol β-sitosterol, presents a molecule of significant interest in the fields of biochemistry, pharmacology, and drug development. The addition of a sulfate moiety dramatically alters the physicochemical properties of the parent sterol, enhancing its aqueous solubility and modifying its biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of sitosterol sulfate, alongside its non-sulfated counterpart, β-sitosterol, for comparative analysis. Detailed experimental methodologies for its synthesis and analysis are presented, and its interactions with cellular signaling pathways, particularly the NF-κB and apoptosis pathways, are explored. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of sitosterol sulfate.

Introduction

Phytosterols, plant-derived sterols structurally similar to cholesterol, have garnered considerable attention for their diverse biological activities. Among the most abundant of these is β-sitosterol, a compound extensively studied for its anti-inflammatory, anti-cancer, and cholesterol-lowering properties. The chemical modification of β-sitosterol, such as through sulfation, can lead to the generation of novel compounds with unique therapeutic potential. Sitosterol sulfate is one such derivative, where the hydroxyl group at the C-3 position of the sterol backbone is esterified with a sulfate group. This modification is anticipated to significantly impact the molecule's polarity, solubility, and interaction with biological systems. Understanding the fundamental physical and chemical characteristics of sitosterol sulfate is paramount for its exploration in drug delivery systems, as a potential therapeutic agent, and as a tool for biochemical research.

Physical and Chemical Properties

The introduction of a sulfate group imparts a significant increase in the polarity of the sitosterol molecule, thereby altering its physical and chemical characteristics. A comparison of the key properties of β-sitosterol and sitosterol sulfate is summarized below.

Data Presentation

| Property | β-Sitosterol | Sitosterol Sulfate |

| Molecular Formula | C₂₉H₅₀O[1] | C₂₉H₅₀O₄S[2] |

| Molecular Weight | 414.71 g/mol [1] | 494.8 g/mol [2] |

| CAS Number | 83-46-5[1] | 24815-93-8[2] |

| Melting Point | 136-140 °C[1] | Data not available |

| Solubility | ||

| Water | Insoluble[3] | Expected to have higher solubility than β-sitosterol |

| Ethanol | Soluble[3] | Data not available |

| DMSO | Insoluble[4] | Data not available |

| Chloroform | Soluble[3] | Data not available |

| Appearance | White, waxy powder[5] | Data not available |

Table 1: Comparison of Physical and Chemical Properties of β-Sitosterol and Sitosterol Sulfate

Experimental Protocols

Synthesis of Sitosterol Sulfate

The synthesis of sitosterol sulfate can be achieved by the sulfation of β-sitosterol. A common method involves the use of a sulfur trioxide-pyridine complex in an anhydrous solvent.

Materials:

-

β-Sitosterol

-

Sulfur trioxide pyridine (B92270) complex

-

Anhydrous pyridine (or other suitable anhydrous aprotic solvent like DMF or dioxane)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve β-sitosterol in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of sulfur trioxide pyridine complex in anhydrous pyridine.

-

Add the sulfur trioxide pyridine solution dropwise to the cooled β-sitosterol solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure sitosterol sulfate.

Analytical Methods

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase:

-

An isocratic or gradient system of methanol (B129727) and acetonitrile (B52724) (e.g., 90:10 v/v) can be optimized.[6]

Procedure:

-

Standard Preparation: Prepare a stock solution of sitosterol sulfate of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.[6]

-

Sample Preparation: Dissolve the sample containing sitosterol sulfate in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the linear range of the calibration curve.[6]

-

Chromatographic Conditions:

-

Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of sitosterol sulfate in the sample by interpolating its peak area on the calibration curve.

Due to the low volatility of sitosterol sulfate, derivatization is required prior to GC-MS analysis.

Derivatization (Trimethylsilyl Ether):

-

Evaporate the sample containing sitosterol sulfate to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried sample.

-

Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C), and hold.

-

MS Detector: Electron ionization (EI) mode with a mass range of m/z 50-600.

Biological Activity and Signaling Pathways

While research on the specific biological activities of sitosterol sulfate is still emerging, the extensive studies on its parent compound, β-sitosterol, provide a strong foundation for understanding its potential mechanisms of action. The addition of the sulfate group is likely to modulate these activities.

Interaction with Cell Membranes

β-sitosterol is known to incorporate into cell membranes, where it can influence membrane fluidity and the formation of lipid rafts.[3] Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that play crucial roles in signal transduction. The more polar nature of sitosterol sulfate may alter its interaction with the lipid bilayer, potentially affecting the stability and function of these rafts.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. β-sitosterol has been shown to inhibit the NF-κB pathway. It is plausible that sitosterol sulfate retains or even enhances this activity. Inhibition of the NF-κB pathway typically involves preventing the nuclear translocation of the p65 subunit.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. β-sitosterol has been demonstrated to induce apoptosis in various cancer cell lines through the activation of caspase cascades. The intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[2][7][8][9]

Conclusion and Future Directions

Sitosterol sulfate represents a promising derivative of β-sitosterol with potentially enhanced bioavailability and modified biological activity. This technical guide has summarized the current knowledge of its physical and chemical properties, provided foundational experimental protocols, and explored its potential interactions with key cellular signaling pathways. However, significant knowledge gaps remain. Future research should focus on:

-

Quantitative Determination of Physicochemical Properties: Experimental determination of the melting point and solubility of sitosterol sulfate in a range of pharmaceutically relevant solvents is crucial for formulation development.

-

Optimization of Synthesis and Purification: Developing a scalable and efficient synthesis protocol with high purity is essential for further preclinical and clinical investigations.

-

Elucidation of Biological Mechanisms: In-depth studies are required to delineate the specific signaling pathways modulated by sitosterol sulfate and to understand how sulfation influences its interaction with molecular targets.

-

In Vivo Efficacy and Safety: Preclinical animal studies are necessary to evaluate the pharmacokinetic profile, therapeutic efficacy, and safety of sitosterol sulfate in various disease models.

Addressing these areas will be pivotal in unlocking the full therapeutic potential of sitosterol sulfate for the benefit of researchers, scientists, and drug development professionals.

References

- 1. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of Bax and activation of caspases during beta-sitosterol-mediated apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Sulfated Phytosterols on Cellular Membrane Dynamics and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfated phytosterols (B1254722), naturally occurring derivatives of plant sterols, are emerging as significant modulators of cellular membrane biophysics. While research has historically focused on their non-sulfated counterparts and the analogous cholesterol sulfate (B86663), the unique properties of sulfated phytosterols are drawing increasing interest for their potential roles in cellular processes and as targets for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biological function of sulfated phytosterols within cellular membranes. It consolidates available quantitative data on their effects on membrane fluidity and phase behavior, details relevant experimental methodologies, and explores their potential involvement in signaling pathways.

Introduction: The Emerging Role of Sulfated Phytosterols

Phytosterols, such as β-sitosterol, stigmasterol (B192456), and campesterol (B1663852), are integral structural components of plant cell membranes, where they play crucial roles in regulating membrane fluidity, permeability, and the formation of lipid rafts.[1][2] The sulfation of these molecules, a common biological modification, introduces a negatively charged sulfate group, drastically altering their physicochemical properties and, consequently, their interactions within the lipid bilayer.

While extensive research exists on cholesterol sulfate (CS) in mammalian cells, demonstrating its influence on membrane organization, surface potential, and signaling events, the direct investigation of sulfated phytosterols is a less explored frontier.[3][4] Understanding the biological functions of these molecules is critical for fields ranging from plant biology to human health and drug development, given the prevalence of phytosterols in the human diet and their potential therapeutic applications.

This guide will delve into the known effects of β-sitosteryl sulfate (PSO4), the most studied sulfated phytosterol, and extrapolate potential functions of other sulfated phytosterols based on current biophysical principles.

Biophysical Effects of Sulfated Phytosterols on Cellular Membranes

The introduction of a sulfate moiety to a phytosterol molecule has profound effects on its interaction with the phospholipid bilayer. Unlike their non-sulfated precursors that embed deeper within the hydrophobic core of the membrane, sulfated phytosterols are anchored at the lipid-water interface due to the hydrophilic and charged nature of the sulfate group.[3] This positioning is key to their unique effects on membrane properties.

Membrane Fluidity and Order

Sulfated phytosterols have been shown to act as potent modulators of membrane fluidity. Studies on β-sitosteryl sulfate (PSO4) in dipalmitoylphosphatidylcholine (DPPC) model membranes have demonstrated its ability to increase membrane fluidity.[5] This fluidizing effect is particularly noteworthy as it contrasts with the ordering effect typically observed with non-sulfated sterols like cholesterol and sitosterol (B1666911) at physiological temperatures.[6]

The fluidizing effect of PSO4 can be attributed to the disruption of the tight packing of phospholipid acyl chains caused by the bulky, charged sulfate group at the membrane surface.[7]

Table 1: Effect of β-Sitosteryl Sulfate (PSO4) on the Main Phase Transition Temperature (Tm) of DPPC Membranes

| Molar Percentage of PSO4 in DPPC | Main Phase Transition Temperature (Tm) in °C | Reference |

| 0 | 41.5 | [8][9] |

| 5 | ~40.0 | [8][9] |

| 10 | ~38.5 | [8][9] |

| 20 | ~36.0 | [8][9] |

| 25 | Phase transition broadens significantly, indicating high fluidity | [7] |

Note: The data presented are synthesized from graphical representations and textual descriptions in the cited literature and represent approximate values.

While specific quantitative data for sulfated stigmasterol and campesterol are not yet available, it is reasonable to hypothesize that they would also exhibit fluidizing properties due to the presence of the sulfate group. However, the extent of this effect may be modulated by the specific side-chain structure of each phytosterol.

Lipid Raft Formation and Stability

Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that serve as platforms for cellular signaling.[6] The formation and stability of these domains are highly dependent on the interactions between their lipid components.

While non-sulfated phytosterols are known to participate in and stabilize lipid rafts, the role of their sulfated counterparts is likely to be different.[10] The interfacial localization of sulfated phytosterols may lead to a disruption of the tight packing required for stable raft formation. It is hypothesized that sulfated phytosterols may reside at the boundaries of lipid rafts, modulating their size, stability, and function. Further investigation using techniques such as Atomic Force Microscopy (AFM) is needed to elucidate their precise role in lipid raft organization.

Potential Involvement in Signaling Pathways

While no specific signaling pathways directly initiated by sulfated phytosterols have been definitively identified, their profound effects on membrane biophysics suggest a significant modulatory role in cellular signaling. Lipids are increasingly recognized as key players in signal transduction.[11]

Based on the known functions of other sulfated lipids and the membrane-perturbing effects of sulfated phytosterols, we can propose a hypothetical signaling pathway.

Figure 1: Hypothetical Signaling Pathway Modulation by a Sulfated Phytosterol. This diagram illustrates a plausible mechanism where a sulfated phytosterol, by altering the local membrane environment or the conformation of a receptor within a lipid raft, modulates downstream signaling events.

In this hypothetical model, the sulfated phytosterol could:

-

Alter Receptor Conformation: By changing the lipid packing and fluidity around a transmembrane receptor, the sulfated phytosterol could allosterically modulate its conformation and activity.

-

Disrupt Lipid Raft Integrity: By fluidizing the membrane, it could alter the composition and stability of lipid rafts, thereby affecting the colocalization and interaction of signaling proteins.

Experimental Protocols

The study of sulfated phytosterols in cellular membranes requires a combination of biophysical and biochemical techniques. Below are generalized protocols for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the changes in heat flow associated with the phase transitions of lipids in a model membrane.

Protocol:

-

Liposome (B1194612) Preparation:

-

Prepare a lipid film by dissolving the desired ratio of a phospholipid (e.g., DPPC) and the sulfated phytosterol in a suitable organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with a buffer solution by vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Load the MLV suspension into a DSC sample pan and an equal volume of buffer into a reference pan.

-

Seal the pans hermetically.

-

Place the pans in the DSC instrument and equilibrate at a starting temperature below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/minute) through the phase transition range.

-

Record the differential heat flow as a function of temperature to obtain a thermogram.[12]

-

-

Data Analysis:

-

Determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition from the thermogram.[13]

-

Fluorescence Anisotropy for Membrane Fluidity Measurement

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

Protocol:

-

Probe Incorporation:

-

Prepare liposomes as described in the DSC protocol, adding a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) to the initial lipid/solvent mixture at a low molar ratio (e.g., 1:500 probe:lipid).

-

-

Anisotropy Measurement:

-

Dilute the labeled liposome suspension in a cuvette to a suitable concentration to minimize light scattering.

-

Place the cuvette in a temperature-controlled spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane at the probe's emission wavelength.[14]

-

-

Calculation:

Atomic Force Microscopy (AFM) for Lipid Raft Visualization

AFM provides high-resolution topographical images of membrane surfaces, allowing for the direct visualization of lipid domains.

Protocol:

-

Supported Lipid Bilayer (SLB) Formation:

-

Prepare small unilamellar vesicles (SUVs) by sonicating or extruding the liposome suspension containing the desired lipid mixture (including the sulfated phytosterol).

-

Cleave a mica substrate to obtain a fresh, atomically flat surface.

-

Deposit the SUV suspension onto the mica surface and incubate to allow vesicle fusion and the formation of a continuous SLB.[15][16]

-

-

AFM Imaging:

-

Mount the SLB-coated mica in the AFM fluid cell, ensuring the sample remains hydrated with buffer.

-

Engage the AFM tip with the sample surface in tapping mode to minimize sample damage.

-

Scan the surface to acquire topographical images. Lipid domains (rafts) will appear as regions of different height due to differences in lipid packing.[15][16]

-

-

Image Analysis:

-

Analyze the images to determine the size, shape, and distribution of lipid domains.

-

Conclusion and Future Directions

The study of sulfated phytosterols is a nascent field with significant potential. The available data, primarily on β-sitosteryl sulfate, indicates that these molecules are potent modulators of membrane fluidity, a key parameter governing a multitude of cellular functions. Their interfacial localization within the membrane suggests a unique role in organizing the membrane environment and influencing the function of membrane-associated proteins.

Future research should focus on:

-

Expanding the Scope: Characterizing the effects of other sulfated phytosterols, such as those derived from stigmasterol and campesterol, on membrane properties.

-

Elucidating Signaling Roles: Identifying specific protein interactions and signaling pathways that are modulated by sulfated phytosterols.

-

In Vivo Studies: Investigating the physiological and pathological relevance of sulfated phytosterols in living organisms.

A deeper understanding of the biological functions of sulfated phytosterols will not only advance our knowledge of membrane biology but also open new avenues for the development of novel therapeutics and nutraceuticals.

References

- 1. hitachi-hightech.com [hitachi-hightech.com]

- 2. jasco-global.com [jasco-global.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of β-Sitosteryl Sulfate on the Properties of DPPC Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lipid signaling - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. ucm.es [ucm.es]

- 14. jasco-global.com [jasco-global.com]

- 15. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]

- 16. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]

A Technical Guide to the Natural Sources, Abundance, and Analysis of Sitosterol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols (B1254722) are a group of naturally occurring steroid alcohols found in the cell membranes of plants, where they play crucial roles in maintaining structural integrity and regulating fluidity, analogous to cholesterol in animal cells. Among the more than 250 phytosterols identified, β-sitosterol is the most abundant and widely distributed, making it a significant component of the human diet. Structurally similar to cholesterol, with the key difference being an additional ethyl group at the C-24 position, β-sitosterol has garnered substantial interest from the scientific and pharmaceutical communities.

This interest is fueled by a growing body of evidence demonstrating its diverse pharmacological activities, including cholesterol-lowering, anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. As a non-toxic compound with significant therapeutic potential, β-sitosterol and its derivatives are promising candidates for the development of nutraceuticals and novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources and abundance of sitosterol (B1666911), details common experimental protocols for its analysis, and visualizes key biological pathways it modulates.

Natural Sources and Abundance of β-Sitosterol

β-sitosterol is ubiquitously found in the plant kingdom, with the highest concentrations typically located in lipid-rich tissues such as nuts, seeds, and grains. Consequently, unrefined vegetable oils are among the richest dietary sources. The abundance of β-sitosterol can vary significantly depending on the plant species, variety, growing conditions, and processing methods. The following tables summarize the quantitative distribution of β-sitosterol across various natural sources.

Table 1: Abundance of β-Sitosterol in Vegetable Oils

| Vegetable Oil | β-Sitosterol Content (mg/100g) | Reference(s) |

| Rice Bran Oil | 735.17 - 1055 | |

| Corn Oil | 539.93 - 952 | |

| Evening Primrose Oil | 518.3 - 560.5 | |

| Rapeseed (Canola) Oil | 394.11 | |

| Sesame Oil | 322.73 | |

| Peony Oil | 258.71 | |

| Peanut Oil | 189.12 | |

| Sunflower Oil | 170.91 | |

| Soybean Oil | 166.03 | |

| Walnut Oil | 165.23 | |

| Flaxseed Oil | 157.79 | |

| Olive Oil | 94.3 - 173.2 | |

| Grapeseed Oil | 146.63 | |

| Coconut Oil | 16.8 - 33.8 | |

| Safflower Oil | 85.7 - 143.1 | |

| Camellia Oil | 14.1 - 50.09 |

Table 2: Abundance of β-Sitosterol in Vegetables

| Vegetable | β-Sitosterol Content (mg/100g) | Reference(s) |

| Cauliflower | 40.8 | |

| Broccoli | 34.5 | |

| Carrot | 14.0 | |

| Cabbage | 10.4 | |

| Lettuce | 10.4 | |

| Ginger | 9.9 | |

| Garlic | 8.7 | |

| Sweet Potato | 6.6 | |

| Onion | 6.2 | |

| Spinach | 5.4 | |

| Cucumber | 3.8 | |

| Radish | 3.8 | |

| Tomato | 2.9 | |

| Eggplant | 2.0 | |

| Potato | 1.8 |

Table 3: Abundance of β-Sitosterol in Fruits and Legumes

| Product | Type | β-Sitosterol Content (mg/100g) | Reference(s) |

| Peas | Legume | 41.4 | |

| Tangerine | Fruit | 21.1 | |

| Orange | Fruit | 19.6 | |

| Mango | Fruit | 19.4 | |

| Cowpea | Legume | 19.4 | |

| Kiwifruit | Fruit | 13.4 | |

| Apple | Fruit | 12.5 | |

| Pineapple | Fruit | 12.0 | |

| Peach | Fruit | 11.6 | |

| Apricot | Fruit | 11.6 | |

| Cherry | Fruit | 11.0 | |

| Strawberry | Fruit | 10.9 | |

| Papaya | Fruit | 8.6 | |

| Soybean Sprouts | Legume | 7.5 | |

| Banana | Fruit | 9.3 |

Natural Derivatives of Sitosterol

In nature, β-sitosterol exists not only in its free form but also as part of more complex molecules. These derivatives often have distinct physical properties and biological activities.

-

Steryl Esters: These are the most common form in vegetable oils, where the hydroxyl group of sitosterol is esterified with a fatty acid.

-

Steryl Glycosides: In this form, a sugar molecule (typically glucose) is attached to the hydroxyl group. β-sitosterol glucoside, for example, has been shown to exhibit anti-tumor activity by stimulating apoptosis-related pathways.

-

Acylated Steryl Glycosides: Here, one of the hydroxyl groups on the sugar moiety of a steryl glycoside is esterified with a fatty acid.

-

Oxidized Derivatives (Oxides): β-sitosterol can undergo oxidation, similar to cholesterol, to form various oxides. These derivatives are of interest due to their potential biological impacts, which are still being actively researched.

Experimental Protocols: Extraction, Isolation, and Quantification

The analysis of β-sitosterol from natural sources involves a multi-step process to extract, isolate, and quantify the compound. The specific methods can be adapted based on the matrix (e.g., oil, leaf, seed) and the desired purity.

Extraction and Isolation

A common and fundamental step for releasing free sterols from their esterified forms is saponification.

-

Saponification (Alkaline Hydrolysis): The sample (e.g., vegetable oil, powdered plant material) is heated with a strong alkaline solution, typically potassium hydroxide (B78521) (KOH) in ethanol. This process cleaves the ester bonds, liberating free fatty acids (as soaps) and free sterols.

-

Extraction of Unsaponifiable Matter: After saponification, the mixture is partitioned with an organic solvent immiscible with the aqueous ethanolic phase, such as n-hexane or petroleum ether. The sterols, being unsaponifiable, move into the organic layer, which is then collected. This step is often repeated multiple times to ensure complete extraction.

-

Purification via Chromatography: The crude extract containing the sterol mixture is further purified.

-

Column Chromatography: The extract is loaded onto a column packed with a stationary phase like silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is passed through the column to separate the components based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing β-sitosterol.

-

Thin-Layer Chromatography (TLC): TLC is used for both monitoring the separation from column chromatography and for preparative isolation. The extract is spotted on a silica gel plate, which is then developed in a solvent system (e.g., n-hexane:ethyl acetate). The separated compounds are visualized, and the band corresponding to β-sitosterol can be scraped off for further analysis.

-

An alternative to solvent-based extraction is Supercritical Fluid Extraction (SFE) , which uses supercritical carbon dioxide. This method is considered a green technology and can offer high extraction efficiency under controlled temperature and pressure conditions.

Quantification

Once isolated and purified, β-sitosterol is quantified using chromatographic techniques.

-

Gas Chromatography (GC): This is the most widely used method for sterol analysis.

-

Derivatization: Due to their low volatility, sterols are typically derivatized before GC analysis, commonly by converting them into trimethylsilyl (B98337) (TMS) ethers. This increases their volatility and thermal stability.

-

Analysis: The derivatized sample is injected into the GC, where it is separated on a capillary column. Detection is commonly performed using a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for both quantification and structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is another robust method for quantifying β-sitosterol and is particularly useful as it often does not require derivatization.

-

Analysis: A reverse-phase column (e.g., C18) is typically used with a mobile phase such as a mixture of acetonitrile (B52724) and methanol. Detection is commonly achieved using an ultraviolet (UV) detector, typically around 202-210 nm.

-

Experimental Workflow Diagram

Caption: Figure 1. General Experimental Workflow for β-Sitosterol Analysis.

Biological Activity and Relevant Signaling Pathways

β-sitosterol and its derivatives interfere with multiple cell signaling pathways, which underlies their therapeutic potential, particularly in cancer prevention and treatment. The compound's ability to induce apoptosis (programmed cell death) in cancer cells without significant cytotoxic effects on normal cells is a key area of research.

Pro-Apoptotic Mechanisms

Research has shown that β-sitosterol can trigger apoptosis in various cancer cell lines through several mechanisms:

-

Extrinsic (Death Receptor) Pathway: It can modulate the levels of Fas (a death receptor) and the activity of Caspase-8, a key initiator caspase in this pathway.

-

Intrinsic (Mitochondrial) Pathway: Derivatives like sitosterol-glucoside can regulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and stimulate the activity of initiator Caspase-9 and effector Caspase-3.

-

MAPK Pathway Modulation: β-sitosterol can promote apoptosis by influencing the phosphorylation status of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and p38 MAPK.

Signaling Pathway Diagram: β-Sitosterol Induced Apoptosis

Caption: Figure 2. Simplified Signaling Pathways in β-Sitosterol Induced Apoptosis.

Conclusion

β-sitosterol is a highly abundant,

The Emerging Role of Sitosterol Compounds in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current scientific understanding of β-sitosterol's mechanism of action in lipid metabolism. Direct research on "sitosterol sulfate" and its trimethylamine (B31210) salt is limited. The information presented herein is based on studies of the parent compound, β-sitosterol, and is intended to provide a foundational understanding for research and development in this area.

Executive Summary

Cardiovascular diseases, driven by dyslipidemia, remain a leading cause of mortality worldwide. Emerging research into plant-derived compounds has identified β-sitosterol as a promising agent for managing lipid levels. This technical guide delves into the multifaceted mechanisms by which β-sitosterol and, by extension, its potential derivatives like sitosterol (B1666911) sulfate (B86663), are thought to influence lipid metabolism. Key mechanisms include the direct inhibition of intestinal cholesterol absorption, modulation of the gut microbiome to reduce pro-atherogenic metabolites, and the regulation of key genes and proteins involved in lipid homeostasis. This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental protocols from key studies, and visual representations of the core signaling pathways to support further investigation and drug development.

Core Mechanism of Action: Inhibition of Cholesterol Absorption

The primary and most well-established mechanism of β-sitosterol is its ability to reduce the intestinal absorption of dietary and biliary cholesterol. Structurally similar to cholesterol, β-sitosterol competes for incorporation into micelles, which are essential for cholesterol uptake.

-

Micellar Competition: β-sitosterol displaces cholesterol from bile salt micelles in the intestinal lumen.[1] This competition reduces the amount of cholesterol that can be absorbed by enterocytes.[1] The absorption of β-sitosterol itself is significantly lower than that of cholesterol, with studies in rats showing its uptake to be about one-fifth that of cholesterol.[1][2] Human studies have shown cholesterol absorption to be around 33%, while sitosterol absorption is approximately 4.2%.[3]

-

Regulation of Sterol Transporters: While some studies suggest that the mechanism of lowering cholesterol absorption by phytosterols (B1254722) is independent of the Niemann-Pick C1-Like 1 (NPC1L1) transporter and ATP-binding cassette (ABC) transporters G5 and G8, other evidence points to their involvement.[4][5] ABCG5 and ABCG8 are responsible for pumping absorbed plant sterols back into the intestinal lumen, further limiting their systemic uptake.[6]

Modulation of Gut Microbiota and TMAO Production

A novel and significant area of research is the interaction between β-sitosterol, the gut microbiome, and the production of trimethylamine (TMA) and its pro-atherogenic metabolite, trimethylamine-N-oxide (TMAO).

-

Inhibition of TMA Production: Studies in ApoE-/- mice have demonstrated that β-sitosterol can reshape the gut microbiota, leading to an inhibition of bacteria that produce TMA from dietary choline (B1196258).[7][8] Specifically, β-sitosterol has been shown to inhibit bacteria containing the gene for choline trimethylamine-lyase (cutC).[7][8]

-

Reduction of TMAO Levels: By reducing the available TMA, β-sitosterol consequently lowers the levels of TMAO, which is produced in the liver by flavin-containing monooxygenase 3 (FMO3).[7][8] Elevated TMAO levels are associated with an increased risk of atherosclerosis.[7] This mechanism suggests a gut-liver axis of action for β-sitosterol in mitigating cardiovascular risk.[9]

Regulation of Hepatic Lipid Metabolism

Beyond its effects in the intestine, β-sitosterol also influences lipid metabolism within the liver.

-

Gene Expression Modulation: In mice fed a high-fat Western-style diet, stigmasterol (B192456) and β-sitosterol were found to alter the expression of genes involved in lipid metabolism.[10] For instance, β-sitosterol treatment significantly increased the expression of ABCG5 in the liver.[10] In calf hepatocytes, β-sitosterol led to greater mRNA and protein abundance of SREBF2, HMGCR, ACAT2, and ABCG5, while decreasing the abundance of SREBF1 and ACC1.[11]

-

Impact on Hepatic Lipids: Treatment with β-sitosterol has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) in animal models by reducing hepatic levels of total lipids, triacylglycerols, and cholesterol.[10][12] This is accompanied by a notable increase in fecal lipid excretion.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of β-sitosterol on lipid metabolism.

| Parameter | Model | Treatment | Dosage | Duration | Results | Reference |

| Serum Lipids | Dyslipidemic Patients | β-sitosterol supplement + fat-modified diet | 900 mg, twice daily | 6 weeks | Total Cholesterol: ↓ (p ≤ 0.002)Triglycerides: ↓ (p ≤ 0.00001)LDL: ↓ (p ≤ 0.00002)HDL: ↑ (p ≤ 0.0001) | [13] |

| Hepatic Lipids | Mice on High-Fat Western Diet | β-sitosterol | 0.4% in diet | 17 weeks | Hepatic Total Lipids: ↓Hepatic Triglycerides: ↓Hepatic Cholesterol: ↓Fecal Lipids: ↑ | [10] |

| TMA/TMAO Levels | ApoE-/- Mice | β-sitosterol | - | - | TMA: ↓FMO3: ↓TMAO: ↓ | [7][8] |

| Gene Expression (Liver) | Mice on High-Fat Western Diet | β-sitosterol | 0.4% in diet | 17 weeks | ABCG5 mRNA: ↑ | [10] |

| Gene Expression (Hepatocytes) | Calf Hepatocytes | 50 μM β-sitosterol + Fatty Acids | 50 μM | - | SREBF2, HMGCR, ACAT2, ABCG5 mRNA & protein: ↑SREBF1, ACC1 mRNA & protein: ↓ | [11] |

Key Experimental Protocols

In Vivo Model of Dyslipidemia and β-Sitosterol Supplementation

-

Study Design: A randomized controlled trial was conducted with 36 patients suffering from dyslipidemia, aged 35 to 55 years.

-

Intervention: The treatment group received 900 mg of a β-sitosterol supplement twice a day along with a fat-modified diet plan (1500–1600 kcal/day). The control group followed a regular basal diet.

-

Duration: 6 weeks.

-

Outcome Measures: Serum levels of total cholesterol, triglycerides, LDL, and HDL were measured before and after the intervention.

-

Statistical Analysis: Paired and independent sample t-tests were used to compare the pre- and post-interventional results within and between groups.[13]

Animal Model of NAFLD and Phytosterol Treatment

-

Animals: Eight-week-old male C57BL/6J mice.

-

Diet and Treatment: Mice were fed a high-fat Western-style diet (HFWD) for 17 weeks. Treatment groups received the HFWD supplemented with 0.4% stigmasterol or 0.4% β-sitosterol.

-

Sample Collection: At the end of the study, liver, intestine, and fecal samples were collected.

-

Biochemical Analysis: Hepatic and fecal lipids were extracted and measured. Bile acids were quantified using an enzymatic assay.

-

Gene Expression Analysis: Total RNA was extracted from the liver, and quantitative real-time PCR was performed to measure the mRNA levels of genes involved in lipid metabolism.[10]

In Vivo Model of Atherosclerosis and Gut Microbiota Analysis

-

Animals: Apolipoprotein E knockout (ApoE-/-) mice.

-

Intervention: Mice were treated with β-sitosterol.

-

Gut Microbiota Analysis: 16S rRNA gene sequencing was performed on fecal samples to analyze the composition of the gut microbiota.

-

Metabolite Analysis: Levels of TMA and TMAO in plasma and tissues were measured.

-

Atherosclerosis Assessment: Aortic atherosclerotic plaque formation was quantified.[7][8]

Signaling Pathways and Experimental Workflows

Caption: Inhibition of intestinal cholesterol absorption by β-sitosterol.

Caption: Modulation of the gut microbiota and TMAO pathway by β-sitosterol.

Caption: Experimental workflow for studying β-sitosterol in a mouse model of NAFLD.

Conclusion and Future Directions

The evidence strongly supports the role of β-sitosterol as a potent modulator of lipid metabolism through a multi-pronged approach. Its ability to inhibit cholesterol absorption, favorably modulate the gut microbiome to reduce pro-atherogenic TMAO, and regulate hepatic gene expression makes it a compelling candidate for further research and development. While data on sitosterol sulfate and its trimethylamine salt are currently lacking, the established mechanisms of the parent β-sitosterol molecule provide a solid foundation for investigating these derivatives. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of sitosterol sulfate and its salts.

-

Comparative Efficacy: Directly comparing the lipid-lowering efficacy of β-sitosterol with its sulfated and salt-form derivatives in preclinical models.

-

Long-term Safety: Evaluating the long-term safety and potential for off-target effects of these novel compounds.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to assess the therapeutic potential of optimized sitosterol-based compounds in patients with dyslipidemia and at risk for cardiovascular disease.

By building upon the extensive knowledge of β-sitosterol, the scientific and medical communities can potentially unlock new and effective plant-derived therapies for the management of lipid disorders.

References

- 1. Some aspects of mechanism of inhibition of cholesterol absorption by beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discrimination between cholesterol and sitosterol for absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism | MDPI [mdpi.com]

- 5. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating Sitosterolemia to Understand Lipid Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intake of stigmasterol and β-sitosterol alters lipid metabolism and alleviates NAFLD in mice fed a high-fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-sitosterol alleviates high fatty acid-induced lipid accumulation in calf hepatocytes by regulating cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchwithrutgers.com [researchwithrutgers.com]

- 13. jptcp.com [jptcp.com]

The Double-Edged Sword of Metabolism: A Technical Guide to Trimethylamine N-oxide (TMAO) in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine (B31210) N-oxide (TMAO), a small amine oxide generated through a complex interplay between dietary nutrients, the gut microbiome, and host metabolism, has emerged as a significant and independent risk factor for the development and progression of cardiovascular disease (CVD). Elevated circulating levels of TMAO are mechanistically linked to a number of pro-atherogenic processes, including endothelial dysfunction, heightened inflammatory responses, increased platelet reactivity, and altered cholesterol metabolism. This technical guide provides an in-depth exploration of the core mechanisms by which TMAO contributes to cardiovascular pathology. It summarizes key quantitative data, details essential experimental protocols for studying TMAO, and visually represents the critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of cardiovascular medicine and drug development.

The Genesis of a Cardiovascular Risk Factor: The TMAO Production Pathway

The journey of TMAO begins with dietary precursors abundant in red meat, eggs, and full-fat dairy products. Key precursors include choline, phosphatidylcholine (lecithin), and L-carnitine.

-

Gut Microbial Metabolism: Commensal bacteria residing in the gut, equipped with the enzyme TMA lyase, metabolize these dietary compounds into the volatile gas trimethylamine (TMA).

-

Hepatic Oxidation: TMA is absorbed into the portal circulation and transported to the liver. There, the hepatic enzyme Flavin-containing monooxygenase 3 (FMO3) catalyzes the oxidation of TMA to form trimethylamine N-oxide (TMAO).[1][2]

-

Systemic Circulation and Excretion: TMAO then enters the systemic circulation, where it can exert its effects on the vasculature and other organ systems. TMAO is primarily cleared from the body via renal excretion.[3]

Quantitative Evidence: TMAO Levels in Health and Cardiovascular Disease

A growing body of clinical evidence has established a strong correlation between elevated circulating TMAO levels and an increased risk of adverse cardiovascular events. The following tables summarize key quantitative findings from human and animal studies.

Table 1: Plasma TMAO Concentrations in Human Populations

| Population | Typical TMAO Concentration (µM) | Key Findings |

| Healthy Individuals | 2.5 - 5.0 | Baseline levels can vary based on diet and gut microbiome composition.[4] |

| Patients with Cardiovascular Disease (CVD) | > 6.0 | Higher TMAO levels are independently associated with an increased risk of major adverse cardiovascular events (MACE), including heart attack, stroke, and death.[3][4] |

| Patients with Hypertension | Elevated | A meta-analysis showed that for every 1 µmol/L increase in TMAO, the risk of hypertension in CVD patients increases by 1.014%.[5] |

| Patients with Stroke | Elevated | Patients with stroke have significantly higher mean TMAO concentrations compared to non-stroke controls.[6] |

Table 2: Dose-Dependent Effects of TMAO in Experimental Models

| Experimental Model | TMAO Concentration | Observed Effect |

| Human Aortic Endothelial Cells (HAECs) in vitro | 100 µM | Reduction in endothelial nitric oxide synthase (eNOS) phosphorylation and nitric oxide (NO) release.[7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) in vitro | 300 µM | Decreased expression of tight junction proteins (ZO-1 and occludin), leading to increased endothelial permeability.[2][7][8] |

| Macrophages in vitro | 400 µmol/L | Inhibition of Nrf2 expression, leading to increased oxidative stress and lipid accumulation.[9] |

| Isolated Mouse Arteries ex vivo | 25 - 100 µmol/L | Dose-dependent impairment of endothelium-dependent dilation.[10] |

| ApoE-/- Mice in vivo | Dietary Supplement | Promotion of atherosclerotic lesion development.[11][12] |

Pathophysiological Mechanisms and Signaling Pathways

TMAO contributes to the pathogenesis of cardiovascular disease through a multi-pronged approach, impacting endothelial cells, macrophages, and platelets.

Endothelial Dysfunction

A healthy endothelium is crucial for maintaining vascular homeostasis. TMAO disrupts this delicate balance by promoting a pro-inflammatory and pro-thrombotic state.

-

Reduced Nitric Oxide (NO) Bioavailability: TMAO impairs the function of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator and anti-inflammatory molecule, nitric oxide. This leads to reduced NO bioavailability, contributing to hypertension and a pro-atherogenic environment.[7]

-

Inflammation and Oxidative Stress: TMAO activates inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, leading to the upregulation of adhesion molecules such as VCAM-1 and ICAM-1.[2][13] This facilitates the recruitment and adhesion of leukocytes to the vessel wall, a critical early step in atherosclerosis. Furthermore, TMAO can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress and further endothelial damage.[14]

-

NLRP3 Inflammasome Activation: TMAO has been shown to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in endothelial cells.[15] This leads to the production of pro-inflammatory cytokines like IL-1β, further perpetuating vascular inflammation.[16]

Macrophage Foam Cell Formation

The accumulation of lipid-laden macrophages, known as foam cells, in the arterial wall is a hallmark of atherosclerosis. TMAO accelerates this process.

-

Upregulation of Scavenger Receptors: TMAO increases the expression of scavenger receptors, such as CD36 and SR-A1, on the surface of macrophages.[17] These receptors are responsible for the uptake of modified low-density lipoprotein (ox-LDL), leading to excessive lipid accumulation within the macrophage.

-

Inhibition of Reverse Cholesterol Transport: TMAO has been shown to impair reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. This further contributes to the buildup of cholesterol in the arterial wall.

-

Pro-inflammatory Macrophage Polarization: TMAO can promote a pro-inflammatory M1 macrophage phenotype, which is characterized by the production of inflammatory cytokines and a reduced capacity for efferocytosis (the clearance of apoptotic cells).

References

- 1. Diet, Microbes and Murine Atherosclerosis--Complexity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethylamine N-oxide aggravates vascular permeability and endothelial cell dysfunction under diabetic condition: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 4. Dietary Choline or Trimethylamine N-oxide Supplementation Does Not Influence Atherosclerosis Development in Ldlr-/- and Apoe-/- Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between trimethylamine N-oxide and the risk of hypertension in patients with cardiovascular disease: A meta-analysis and dose-response relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota-associated metabolite trimethylamine N-Oxide and the risk of stroke: a systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Trimethylamine N-oxide aggravates vascular permeability and endothelial cell dysfunction under diabetic condition: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Trimethylamine N-oxide promotes apoE-/- mice atherosclerosis by inducing vascular endothelial cell pyroptosis via the SDHB/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Choline and trimethylamine N-oxide supplementation in normal chow diet and western diet promotes the development of atherosclerosis in Apoe -/- mice through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Trimethylamine-N-Oxide Instigates NLRP3 Inflammasome Activation and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gut microbial metabolite TMAO enhances platelet hyperreactivity and thrombosis risk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Sitosterol Sulfate with Gut Microbiota: A Technical Guide for Researchers

Disclaimer: Scientific literature directly investigating the interaction of sitosterol (B1666911) sulfate (B86663) with the gut microbiota is limited. This guide synthesizes current knowledge on the gut microbial metabolism of the non-sulfated form, β-sitosterol, and general principles of microbial sulfation and desulfation of sterols to provide a comprehensive overview and framework for future research. The experimental protocols and some quantitative data presented are based on studies of β-sitosterol and other related compounds and should be adapted and validated for sitosterol sulfate.

Executive Summary

Sitosterol, a prominent plant sterol, undergoes metabolic transformations within the gastrointestinal tract, significantly influenced by the gut microbiota. A key biotransformation is the sulfation and desulfation of its hydroxyl group, leading to the formation and hydrolysis of sitosterol sulfate. This technical guide provides an in-depth exploration of the interaction between sitosterol sulfate and the gut microbiota for researchers, scientists, and drug development professionals. It covers the microbial enzymes involved, the impact on microbial community structure, and the downstream effects on host signaling pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research in this emerging area.

Microbial Metabolism of Sitosterol Sulfate

The metabolism of sitosterol sulfate in the gut is a two-way process involving both sulfation of sitosterol and desulfation of sitosterol sulfate, mediated by microbial enzymes.

2.1 Sulfation of β-Sitosterol:

Gut bacteria, particularly from the Bacteroidetes phylum, possess sulfotransferase (SULT) enzymes capable of transferring a sulfo group to sterols.[1][2] The bacterial SULT enzyme, for instance, the one encoded by the Bt_0416 gene in Bacteroides thetaiotaomicron, utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfur donor to catalyze the formation of sterol sulfates, including sitosterol sulfate.[1][3] This biotransformation increases the water solubility of sitosterol, potentially impacting its absorption and excretion.

2.2 Desulfation of Sitosterol Sulfate:

Conversely, gut microbes also produce sulfatase (SULF) enzymes that can hydrolyze the sulfate group from sitosterol sulfate, reverting it to its non-sulfated form, β-sitosterol.[2][4] This desulfation activity has been identified in various gut bacteria and is crucial for the enterohepatic circulation of steroids.[4] The balance between microbial SULT and SULF activities likely dictates the luminal concentration of sitosterol sulfate and free β-sitosterol, thereby influencing their biological effects.

References

- 1. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A biosynthetic pathway for the selective sulfonation of steroidal metabolites by human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytosterols Alleviate Hyperlipidemia by Regulating Gut Microbiota and Cholesterol Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Sitosterol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitosterol (B1666911), a prominent phytosterol structurally similar to cholesterol, is a common component of the human diet. While the in vivo fate of β-sitosterol has been extensively studied, its sulfated metabolite, sitosterol sulfate (B86663), remains a less-explored entity. This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of sitosterol sulfate, drawing inferences from studies on related sterols and outlining key experimental methodologies for its investigation. Due to the limited direct research on sitosterol sulfate, this guide synthesizes information from studies on β-sitosterol and cholesterol sulfate to provide a predictive metabolic profile and guide future research.

Quantitative Data on Sterol Pharmacokinetics

Direct quantitative pharmacokinetic data for sitosterol sulfate in vivo is currently unavailable in the scientific literature. However, the pharmacokinetic parameters of its parent compound, β-sitosterol, and the structurally related cholesterol sulfate, offer valuable insights into its potential in vivo behavior.

Table 1: Pharmacokinetic Parameters of β-Sitosterol in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | < 5% | [1] |

| Absorption | 5% (or less) of daily intake | [2][3] |

| Primary Excretion Route | Feces | [4] |

| Conversion to Bile Acids | ~20% of absorbed β-sitosterol | [2][3] |

| Half-life (t½) | Shorter than cholesterol | [2][3] |

Table 2: Comparative Absorption of Dietary Sterols in Humans

| Sterol | Absorption Rate (%) | Reference |

| Cholesterol | 43 - 53 | [5] |

| Campesterol | 16 - 24 | [5] |

| Sitosterol | 5 - 16 | [5] |

Proposed In Vivo Metabolism of Sitosterol Sulfate

Based on the known metabolism of other sterols, a primary pathway for sitosterol metabolism is sulfation, catalyzed by sulfotransferase enzymes.

Sulfation of Sitosterol

The cytosolic sulfotransferase SULT2B1b is the primary enzyme responsible for the sulfation of cholesterol and other 3β-hydroxysteroids.[6][7] It is highly probable that SULT2B1b also catalyzes the conversion of sitosterol to sitosterol sulfate. This enzymatic reaction increases the water solubility of the lipophilic sitosterol molecule, which is a critical step in its metabolism and subsequent excretion.

References

- 1. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The N-Terminus of Human Sulfotransferase 2B1b — a Sterol-Sensing Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Animal Models in Plant Sterol and Stanol Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HUMAN CYTOSOLIC SULFOTRANSFERASE 2B1: ISOFORM EXPRESSION, TISSUE SPECIFICITY AND SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Orally Administered β-Sitosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of orally administered β-sitosterol, a prominent plant sterol. Due to its structural similarity to cholesterol, β-sitosterol has been the subject of extensive research, particularly concerning its low systemic absorption and its impact on cholesterol metabolism. This document synthesizes key quantitative data, details of experimental protocols from pivotal studies, and visual representations of the underlying biological pathways to serve as a valuable resource for professionals in the field.

Quantitative Pharmacokinetic Data

The systemic bioavailability of β-sitosterol following oral administration is notably low. The majority of ingested β-sitosterol is not absorbed and is subsequently excreted in the feces. The following tables summarize the available quantitative pharmacokinetic parameters from human studies. It is important to note that specific values for Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) for orally administered β-sitosterol in a simple formulation are not consistently reported in the scientific literature, reflecting the focus of research on its overall low absorption rather than its transient plasma concentration profile.

| Parameter | Value | Study Population | Key Findings & Notes | Reference |

| Absolute Oral Bioavailability | 0.41% | Healthy Subjects | Determined using [14C]β-sitosterol and accelerator mass spectrometry. This ultra-sensitive method allowed for the administration of a very low dose (3 to 4 μg) that did not perturb the kinetics of dietary β-sitosterol. | [1][2] |

| Absorption | ≤ 5% of daily intake | Patients on a typical American diet | This study utilized sterol balance methods and radiolabeling to determine the absorption percentage. | [3] |

Table 1: Bioavailability and Absorption of β-Sitosterol in Humans

| Parameter | Value | Study Population | Key Findings & Notes | Reference |

| Clearance | 85 ml/h | Healthy Subjects | Calculated following intravenous and oral administration of [14C]β-sitosterol. | [1][2] |

| Volume of Distribution (Vd) | 46 L | Healthy Subjects | Determined in the same study using isotopic tracers. | [1][2] |

| Turnover | 5.8 mg/day | Healthy Subjects | This represents the amount of β-sitosterol metabolized and eliminated from the body daily. | [1][2] |

| Half-Life (t½) | Conforms to a two-pool model with two exponential half-lives | 12 Patients | The half-lives were reported to be much shorter than those of cholesterol. Specific time values were not provided in the abstract. | [3] |

Table 2: Distribution and Elimination Parameters of β-Sitosterol in Humans

Experimental Protocols

The quantification of β-sitosterol's pharmacokinetic parameters has necessitated the use of highly sensitive and specific experimental methodologies due to its low plasma concentrations. Below are detailed descriptions of key experimental protocols cited in the literature.

Determination of Absolute Oral Bioavailability using Isotopic Tracers and Accelerator Mass Spectrometry (AMS)

This protocol was employed in a pivotal study to accurately measure the very low oral bioavailability of β-sitosterol.

-

Subjects and Dosing: Healthy volunteers were administered both oral and intravenous doses of [14C]β-sitosterol. The administered doses were minute (in the range of 3 to 4 μg) to avoid influencing the normal kinetics of dietary β-sitosterol.[1][2]

-

Sample Collection: Blood samples were collected at various time points following administration.

-

Analytical Method: Due to the extremely low anticipated plasma concentrations of the tracer, the highly sensitive technique of accelerator mass spectrometry (AMS) was used for the analysis. AMS is capable of detecting isotopes at very low levels (attomolar to femtomolar). The limit of quantification for [14C]β-sitosterol was approximately 0.1 pg/ml.[1][2]

-

Data Analysis: The absolute oral bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration.

Metabolism and Turnover Studies using Sterol Balance and Radiolabeling

This classical method has been used to compare the metabolism of β-sitosterol to that of cholesterol.

-

Subjects and Diet: The study was conducted on patients with their dietary intake of sterols controlled.[3]

-

Radiolabeling: Subjects were simultaneously administered β-sitosterol-3H and cholesterol-14C as pulse labels.[3]

-

Sample Collection: Plasma and fecal samples were collected over an extended period.

-

Analytical Method:

-

Sterol Balance: This method involves the precise measurement of sterol intake and fecal excretion to calculate the net absorption.

-

Radiolabel Analysis: The specific activities of the radiolabeled β-sitosterol and cholesterol in plasma and their excretion products in feces were measured over time.

-

-

Data Analysis: The data from the specific activity-time curves were fitted to a two-pool model to calculate turnover rates and half-lives. The sterol balance data provided a direct measure of absorption.[3]

Signaling Pathways and Metabolism

The low bioavailability of β-sitosterol is a result of a highly regulated process of absorption and active efflux in the intestines.

Intestinal Absorption and Efflux